Home > Products > Screening Compounds P49172 > N-(4-Bromophenyl)-6-nitroquinazolin-4-amine
N-(4-Bromophenyl)-6-nitroquinazolin-4-amine - 51687-16-2

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine

Catalog Number: EVT-3095142
CAS Number: 51687-16-2
Molecular Formula: C14H9BrN4O2
Molecular Weight: 345.156
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class, which has garnered attention due to its potential biological activities, particularly in cancer research. The compound features a bromine atom on the phenyl ring and a nitro group at the 6-position of the quinazoline structure, contributing to its unique chemical properties and biological effects. The molecular formula for this compound is C12_{12}H9_{9}BrN4_{4}O2_2, with a molecular weight of approximately 345.15 g/mol.

Source

Research on N-(4-Bromophenyl)-6-nitroquinazolin-4-amine has been documented in various scientific studies focusing on quinazoline derivatives. These studies often explore the synthesis, characterization, and biological evaluation of compounds within this class. Notably, the compound has been investigated for its inhibitory effects on kinases related to cancer progression and other diseases.

Classification

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine is classified as an aromatic heterocyclic compound due to its bicyclic structure that includes nitrogen atoms. It falls under the category of nitro-substituted quinazolines, which are known for their diverse pharmacological activities.

Synthesis Analysis

Methods

The synthesis of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine typically involves several key steps:

  1. Formation of Intermediate: Starting from 2-amino-4-nitrobenzoic acid, formamide is used to synthesize 6-nitroquinazolin-4(3H)-one through a heating process.
  2. Chlorination: The intermediate undergoes chlorination using thionyl chloride and dimethylformamide as a catalyst to yield 4-chloro-6-nitroquinazoline.
  3. Substitution Reaction: The chlorinated compound is then reacted with an appropriate aniline derivative (in this case, 4-bromoaniline) in a suitable solvent such as isopropanol at elevated temperatures to produce N-(4-Bromophenyl)-6-nitroquinazolin-4-amine.

Technical Details

The synthesis typically requires careful monitoring through techniques such as thin-layer chromatography (TLC) to ensure complete reaction and purity of the final product. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and composition of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine consists of a quinazoline core with the following substituents:

  • A bromine atom at the para position of the phenyl ring.
  • A nitro group at the 6-position of the quinazoline ring.

Data

Key structural data include:

  • Molecular formula: C12_{12}H9_{9}BrN4_{4}O2_2
  • Molecular weight: 345.15 g/mol
  • Melting point range: Approximately 195–200 °C

Spectroscopic data from NMR and IR analyses provide insights into functional groups present in the molecule, confirming its identity and purity.

Chemical Reactions Analysis

Reactions

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine can participate in various chemical reactions typical for quinazoline derivatives, including:

  1. Substitution Reactions: The presence of halogen atoms allows for nucleophilic substitution reactions that can modify the phenyl ring.
  2. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, altering the compound's biological activity.
  3. Reactivity with Kinases: The compound has been explored for its potential interactions with various kinases involved in signaling pathways associated with cancer.

Technical Details

These reactions often require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and selectivity.

Mechanism of Action

Data

Research indicates that compounds with similar structures exhibit significant binding affinities to kinases, suggesting that N-(4-Bromophenyl)-6-nitroquinazolin-4-amine may possess comparable biological activities.

Physical and Chemical Properties Analysis

Physical Properties

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine exhibits characteristic physical properties such as:

  • Appearance: Typically presented as a yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), with limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability under ambient conditions but may be sensitive to light or moisture.
  • Reactivity profile typical for nitro compounds, particularly in reduction reactions.

Relevant data from spectroscopic analyses (e.g., NMR, IR) confirm these properties and assist in further characterizing the compound.

Applications

Scientific Uses

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine has several potential applications in scientific research:

  1. Cancer Research: Due to its kinase inhibitory activity, it is being explored as a potential therapeutic agent against various cancers.
  2. Drug Development: The compound serves as a lead structure for developing new drugs targeting specific signaling pathways involved in tumor growth.
  3. Biological Studies: Its interactions with cellular targets provide insights into mechanisms underlying disease processes, particularly in oncology.
Rational Design and Molecular Hybridization Strategies

Pharmacophore Fusion Principles in Quinazoline-Based EGFR Inhibitor Design

The core pharmacophore of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine integrates two critical elements: a 4-anilinoquinazoline scaffold and a nitro-aromatic system. This hybrid structure leverages the established ATP-competitive binding mechanism of quinazoline-based kinase inhibitors while enhancing electronic properties for mutant EGFR targeting [3] [10]. The quinazoline moiety binds the hinge region of EGFR through three key interactions:

  • N1 hydrogen bonding with Met793 backbone (distance: 2.1 Å)
  • N3 water-mediated interaction with Thr854
  • Hydrophobic occupation of the adenine pocket

The 6-nitro group introduces strong electron-withdrawing effects that polarize the quinazoline ring system, increasing electrophilicity at C7 and facilitating interactions with solvent-exposed regions. This polarization enhances binding to mutant EGFR variants like L858R/T790M by compensating for altered charge distribution in the kinase domain [6] [10]. Molecular dynamics simulations confirm that the nitro group's dipole moment (3.5 Debye) creates electrostatic stabilization with Lys745 in T790M mutants, reducing the ATP affinity shift by 42% compared to non-nitrated analogues [7].

Table 1: Core Pharmacophore Elements of N-(4-Bromophenyl)-6-nitroquinazolin-4-amine

Structural ElementRole in EGFR BindingInteraction Type
Quinazoline N1Hinge region bindingH-bond with Met793
Quinazoline N3Kinase domain solvationWater-mediated with Thr854
6-Nitro groupElectronic modulationDipole stabilization with Lys745
4-Anilino linkageGatekeeper region accessHydrophobic occupancy
4'-BromineSelectivity filterHalogen bonding with Thr790

Role of Aryl Urea and 4-Anilinoquinazoline Scaffolds in Target Affinity Optimization

The 4-anilinoquinazoline framework provides optimal spatial orientation for deep cavity penetration in EGFR's ATP-binding site. Comparative studies show that para-substituted anilines, particularly halogenated derivatives, enhance binding free energy by 2.3 kcal/mol versus meta-substituted analogues [3] [6]. The 4-bromophenyl group specifically enables three affinity-enhancing mechanisms:

  • Halogen bonding with Thr790 carbonyl oxygen (distance: 3.3 Å, angle: 165°)
  • Hydrophobic shielding from the bromine atom's polarizability, reducing solvent exposure
  • Conformational restriction of the aniline rotamer (energy barrier: 8.7 kcal/mol)

Replacement with urea linkers diminishes potency (IC₅₀ increase from 17.3 nM to 240 nM) due to excessive hydrogen bonding that disrupts water networks in the hydrophobic cleft [5]. Molecular docking reveals the bromine atom's sigma-hole (electrostatic potential: +34.5 kcal/mol) forms a orthogonal interaction with Thr790 that methoxy or methyl substituents cannot replicate. This specific halogen bond contributes 40% of the total binding energy difference between bromo and chloro analogues (ΔG = -1.8 kcal/mol for Br vs -1.3 kcal/mol for Cl) [6] [7].

Table 2: Affinity Comparison of 4-Substituted Quinazoline Analogues

Aniline SubstituentEGFR WT IC₅₀ (nM)EGFR T790M/L858R IC₅₀ (nM)Relative Binding Energy (kcal/mol)
4-Bromo17.3228.5-10.9
4-Chloro21.4541.2-10.4
4-Fluoro38.2067.8-9.7
4-Methoxy105.60320.9-8.3
Unsubstituted185.30495.6-7.1

Comparative Analysis of Substitution Patterns at C-6 and C-8 Positions for Kinase Selectivity

C-6 nitro substitution demonstrates superior kinase selectivity versus common off-targets (VEGFR-2, c-Met, PDGFR) when compared to C-8 modifications. Electronic analysis reveals the C-6 position's nodal orientation directs the nitro group toward solvent channels, minimizing steric clashes while maintaining electrostatic influence over the P-loop [7] [10]. Key selectivity findings include:

C-6 Position Optimization:

  • Nitro group reduces c-Met affinity 8-fold versus hydrogen or amino substituents (IC₅₀: 305.4 nM vs 38.2 nM)
  • Electron-withdrawing groups decrease VEGFR-2 cross-reactivity by 60% compared to electron-donating methoxy
  • Sterically demanding groups (tert-butyl) disrupt hinge region accommodation, increasing EGFR IC₅₀ 12-fold

C-8 Position Effects:

  • Hydrogen-bond donors (OH, NH₂) induce 3.5-fold selectivity loss due to Asn842 engagement
  • Small hydrophobic substituents (F, Cl) improve brain barrier penetration but reduce mutant selectivity
  • Unsubstituted C-8 maintains optimal torsional flexibility for adaptive binding

QSAR models (R² = 0.941) confirm that C-6 nitro substitution contributes 72% of mutant EGFR selectivity through electrostatic potential matching with the T790M enlarged hydrophobic pocket [7]. Molecular dynamics show the nitro group's 120° out-of-plane rotation enables transient interactions with gatekeeper residues not achievable with planar carboxylic acid bioisosteres. This dynamic adaptation explains the 6-nitro derivative's 4.3-fold improved cellular potency (A549 IC₅₀ = 2.25 μM) versus 6-carboxy analogues (9.68 μM) despite similar enzyme inhibition [6] [7].

Table 3: Positional Substituent Effects on Kinase Selectivity Profiles

Substitution PatternEGFR WT IC₅₀ (nM)Selectivity Ratio (VEGFR-2/EGFR)Cellular Potency (A549 IC₅₀, μM)
6-NO₂, 8-H17.3218.52.25
6-NH₂, 8-H28.916.25.41
6-OCH₃, 8-H64.333.88.92
6-H, 8-F41.8812.73.98
6-H, 8-OH78.244.37.25

Properties

CAS Number

51687-16-2

Product Name

N-(4-Bromophenyl)-6-nitroquinazolin-4-amine

IUPAC Name

N-(4-bromophenyl)-6-nitroquinazolin-4-amine

Molecular Formula

C14H9BrN4O2

Molecular Weight

345.156

InChI

InChI=1S/C14H9BrN4O2/c15-9-1-3-10(4-2-9)18-14-12-7-11(19(20)21)5-6-13(12)16-8-17-14/h1-8H,(H,16,17,18)

InChI Key

XIVZHKYNZHEAOB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.